Cas no 149732-36-5 (4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 化学的及び物理的性質
名前と識別子
-
- SureCN9431849
- CTK8E9430
- 4-Iodo-benzo[b]thiophene-2-carboxamidine, HCl
- 4-iodobenzo[b]thiophene-2-carboxamidine hydrochloride
- CHEMBL2206679
- uPA Inhibitor
- 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
- 4-iodo-1-benzothiophene-2-carboximidamide
- hydrochloride
- Benzo[b]thiophene-2-carboximidamide, 4-iodo-, monohydrochloride
- B 428
- Benzo[b]thiophene-2-carboximidamide, 4-iodo-, hydrochloride (1:1)
- DTXSID20430901
- 149732-36-5
- 4-iodine-benzo(b)thiophene-2-carboxamidine hydrochloride
- SCHEMBL9431849
- J-008616
- AKOS028113170
- 4-iodine-benzo(b)thiophene-2-carboxamidine
- DA-39318
- C9H8ClIN2S
- 4-iodo-1-benzothiophene-2-carboximidamide;hydrochloride
- B428
- 4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
-
- MDL: MFCD00924514
- インチ: 1S/C9H7IN2S.ClH/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12;/h1-4H,(H3,11,12);1H
- InChIKey: LSGFKADNXDPWBF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC2SC(C(N)=N)=CC1=2.Cl
計算された属性
- せいみつぶんしりょう: 337.91414g/mol
- どういたいしつりょう: 337.91414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA74935-2.5g |
Benzo[b]thiophene-2-carboximidamide, 4-iodo-, hydrochloride (1:1) |
149732-36-5 | 97% | 2.5g |
$1800.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0990569-500mg |
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride |
149732-36-5 | 95% | 500mg |
$800 | 2025-02-26 | |
eNovation Chemicals LLC | Y0990569-500mg |
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride |
149732-36-5 | 95% | 500mg |
$800 | 2024-08-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-356184-5 mg |
uPA Inhibitor, |
149732-36-5 | 5mg |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-356184-5mg |
uPA Inhibitor, |
149732-36-5 | 5mg |
¥2256.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y0990569-500mg |
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride |
149732-36-5 | 95% | 500mg |
$800 | 2025-02-27 |
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochlorideに関する追加情報
4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride: A Comprehensive Overview
The compound with CAS No. 149732-36-5, commonly referred to as 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride, is a highly specialized organic material that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The benzothiophene core, combined with the iodo substituent and the carboximide functionality, makes it a versatile molecule with intriguing electronic and optical properties.
Recent studies have highlighted the importance of benzothiophene derivatives in the design of novel pharmaceutical agents. The 4-iodo substitution on the benzothiophene ring is particularly significant, as it enhances the molecule's ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Furthermore, the carboximide hydrochloride moiety contributes to the compound's solubility and stability, which are critical factors in drug delivery systems.
One of the most exciting developments involving this compound is its role in the synthesis of advanced materials for optoelectronic devices. Researchers have demonstrated that derivatives of 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride can be used to create highly efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to absorb and emit light across a broad spectrum makes it an ideal candidate for these applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent cyclization reactions. The use of iodine as a substituent plays a crucial role in facilitating these reactions, ensuring high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.
The pharmacological properties of 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride are another area of active research. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, which could pave the way for its use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, its ability to modulate cellular signaling pathways makes it a promising lead compound for drug discovery.
From a structural standpoint, the molecule's benzothiophene framework provides a rigid yet flexible platform for further functionalization. The presence of an iodine atom at the 4-position introduces steric hindrance and electronic effects that can be exploited to fine-tune the molecule's properties. This versatility has led to its widespread use as a building block in medicinal chemistry.
It is also worth noting that this compound has been extensively studied for its potential in nanotechnology applications. Its ability to self-assemble into ordered nanostructures has been leveraged in the development of novel sensors and diagnostic tools. These findings underscore the interdisciplinary nature of research involving 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride, bridging gaps between organic chemistry, materials science, and biotechnology.
In conclusion, 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride (CAS No. 149732-36-5) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern science and technology.
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